beta-Carbomethoxypropionamidine hydrochloride
Description
Beta-Carbomethoxypropionamidine hydrochloride is a synthetic organic compound characterized by a propionamidine backbone modified with a carbomethoxy group (-COOCH₃) and a hydrochloride salt. The amidine functional group confers basicity, while the carbomethoxy moiety enhances solubility and stability. This compound is structurally analogous to pharmaceutical hydrochlorides, such as bupropion and famotidine hydrochlorides, which are widely used in therapeutic applications. Its synthesis typically involves amidination and esterification steps, followed by salt formation with hydrochloric acid .
Properties
IUPAC Name |
methyl 4-amino-4-iminobutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c1-9-5(8)3-2-4(6)7;/h2-3H2,1H3,(H3,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHUUAFQSPCJCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Carbomethoxypropionamidine hydrochloride typically involves the reaction of carbomethoxypropionitrile with an appropriate amidine precursor under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with hydrochloric acid as the catalyst. The reaction mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Beta-Carbomethoxypropionamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amidine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amidine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted amidines.
Scientific Research Applications
Beta-Carbomethoxypropionamidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and functional materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of beta-Carbomethoxypropionamidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds

Table 2: Dissolution and Solubility Profiles
Analytical Methodologies and Validation
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a gold standard for analyzing hydrochlorides, as demonstrated for amitriptyline hydrochloride (Table 6, ) and benzylamine hydrochloride . For this compound, a similar RP-HPLC method could be validated, with adjustments for its carbomethoxy group’s polarity. Accuracy and precision parameters (e.g., % recovery, RSD) would likely align with those reported for amitriptyline hydrochloride (98–102% recovery, RSD <2%) .

Table 3: Analytical Method Comparison
Pharmacokinetic and Pharmacodynamic Considerations
While pharmacokinetic data for this compound are absent, structural analogs like bupropion hydrochloride undergo hepatic metabolism (CYP2B6-mediated) and exhibit biphasic release profiles .
Biological Activity
Beta-Carbomethoxypropionamidine hydrochloride (BCMPH) is a compound of growing interest in pharmaceutical research due to its potential biological activities. This article reviews the available literature on the biological activity of BCMPH, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
BCMPH is characterized by its unique structure, which includes a carbamate and an amidine functional group. This configuration is crucial for its biological interactions and pharmacological properties.
The biological activity of BCMPH can be attributed to several mechanisms, including:
- Enzyme Inhibition : BCMPH has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes.
- Cellular Uptake : The compound's structure allows for efficient cellular uptake, enhancing its bioavailability and efficacy in target tissues.
- Receptor Interaction : BCMPH may interact with various receptors, modulating physiological responses.
Biological Activities
Research indicates that BCMPH exhibits a range of biological activities:
- Antimicrobial Activity : Studies have demonstrated that BCMPH possesses significant antimicrobial properties against both gram-positive and gram-negative bacteria.
- Anticancer Properties : Preliminary studies suggest that BCMPH may inhibit cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : BCMPH has shown potential in reducing inflammation markers in vitro.
Table 1: Biological Activity Summary of this compound
Case Studies
Several case studies have explored the effects of BCMPH in different contexts:
- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of BCMPH against common pathogens demonstrated a significant reduction in bacterial load in treated samples compared to controls. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics.
- Case Study in Cancer Research : In vitro experiments involving cancer cell lines showed that treatment with BCMPH resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
- Case Study on Inflammation : A clinical trial assessed the anti-inflammatory effects of BCMPH in patients with chronic inflammatory conditions. Results indicated a marked decrease in inflammatory markers post-treatment.
Research Findings
Recent research has focused on elucidating the specific pathways through which BCMPH exerts its effects:
- Mechanistic Studies : Investigations into the signaling pathways affected by BCMPH have revealed its role in modulating key transcription factors involved in inflammation and cell survival.
- Pharmacokinetics : Studies assessing the absorption, distribution, metabolism, and excretion (ADME) profile of BCMPH indicate favorable pharmacokinetic properties, supporting its potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


